molecular formula C9H11ClO4S B572810 2,5-Dimethoxy-4-methylbenzenesulfonyl chloride CAS No. 1225058-92-3

2,5-Dimethoxy-4-methylbenzenesulfonyl chloride

Cat. No. B572810
CAS RN: 1225058-92-3
M. Wt: 250.693
InChI Key: DQPNDYCQGCHPNI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2,5-Dimethoxy-4-methylbenzenesulfonyl chloride consists of a benzene ring substituted with two methoxy groups, a methyl group, and a sulfonyl chloride group .

Scientific Research Applications

Synthesis and Detection Applications

  • Synthesis of Dimethoxy-Nʹ-(phenylsulfonyl)-benzenesulfonohydrazide Derivatives : Researchers synthesized two new molecules using 2,5-dimethoxy-benzene-1-sulfonyl chloride. These compounds were used as probes for calcium ion capturing, demonstrating potential applications in natural sample analysis (Hussain, Asiri, & Rahman, 2020).

Chemical Synthesis and Characterization

  • Preparation of Aromatic Sulfinyl Chlorides : The compound was used in the preparation of aromatic sulfinyl chlorides through direct chlorosulfination of aromatic ethers, showcasing its role in chemical synthesis (Bell, 1986).

  • Synthesis of Sulfonamide Molecules : It has been utilized in the synthesis of a new compound, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, further contributing to the understanding of molecular and electronic structures (Murthy et al., 2018).

Pharmaceutical and Biological Research

  • Antibacterial and Lipoxygenase Inhibition Studies : Sulfonamides bearing 1,4-benzodioxin rings were synthesized using 4-methylbenzenesulfonyl chloride, showing potential as therapeutic agents for inflammatory ailments (Abbasi et al., 2017).

Material Science and Catalysis

  • Polymer Synthesis : The compound has been utilized in the oxidative polymerization of p-dimethoxybenzene, leading to the production of soluble and fusible poly(2,5-dimethoxy-1,4-phenylene), relevant in material science (Mukai, Teshirogi, Kuramoto, & Kitamura, 1985).

  • Solvation Bifunctional Catalysis : The compound's derivatives have been studied in the context of solvation bifunctional catalysis in the hydrolysis of sulfonyl chlorides, highlighting its significance in catalysis research (Ivanov et al., 2005).

properties

IUPAC Name

2,5-dimethoxy-4-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO4S/c1-6-4-8(14-3)9(15(10,11)12)5-7(6)13-2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPNDYCQGCHPNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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